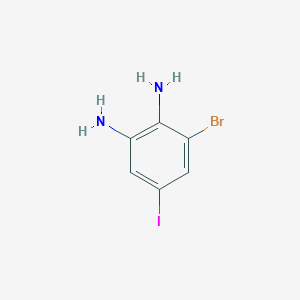![molecular formula C10H11NO4 B13918562 Methyl 4-[acetyl(hydroxy)amino]benzoate CAS No. 62641-35-4](/img/structure/B13918562.png)
Methyl 4-[acetyl(hydroxy)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[acetyl(hydroxy)amino]benzoate: is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.199 g/mol . This compound is a derivative of benzoic acid and features an acetyl group, a hydroxy group, and an amino group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 4-[acetyl(hydroxy)amino]benzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce methyl 4-nitrobenzoate.
Reduction of Nitro Group: The nitro group in methyl 4-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in methyl 4-aminobenzoate.
Acetylation: Methyl 4-aminobenzoate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale nitration, reduction, and acetylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Methyl 4-[acetyl(hydroxy)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Methyl 4-[acetyl(carbonyl)amino]benzoate.
Reduction: this compound alcohol.
Substitution: N-alkyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[acetyl(hydroxy)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-[acetyl(hydroxy)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the amino group can participate in nucleophilic reactions, potentially modifying the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-[acetyl(hydroxy)amino]benzoate, used in organic synthesis and as a dye intermediate.
Methyl 4-hydroxybenzoate: Commonly used as an antimicrobial preservative in foods, drugs, and cosmetics.
Methyl 4-acetylbenzoate: An aromatic ketone used in the preparation of various organic compounds.
Uniqueness:
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62641-35-4 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
methyl 4-[acetyl(hydroxy)amino]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)11(14)9-5-3-8(4-6-9)10(13)15-2/h3-6,14H,1-2H3 |
InChI-Schlüssel |
SIPZTSOBXMNKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)

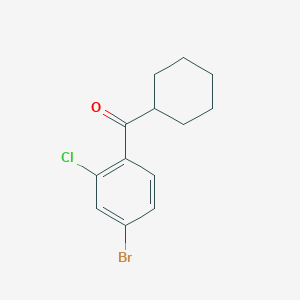
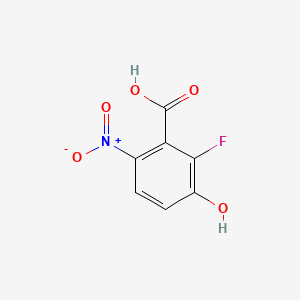

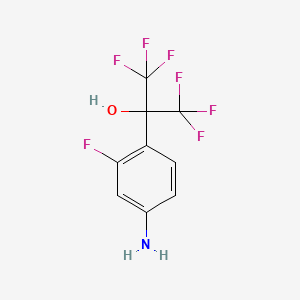


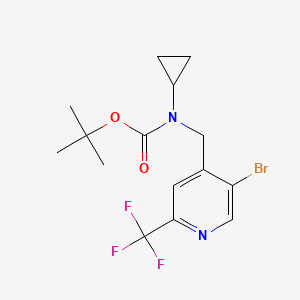


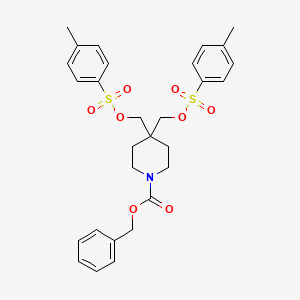
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
